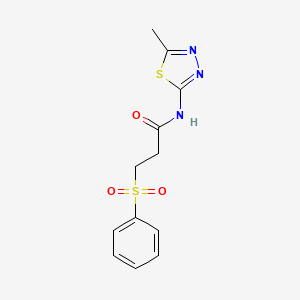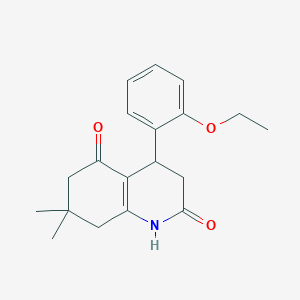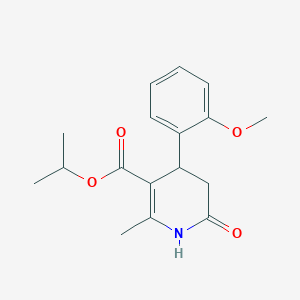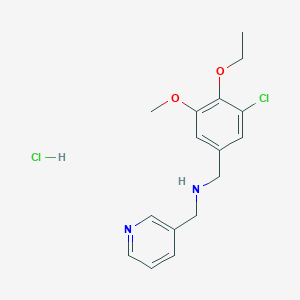![molecular formula C15H12ClN5OS B4413286 N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4413286.png)
N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Descripción general
Descripción
N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that has been synthesized using various methods. This compound has shown promising results in various scientific studies, making it an important area of research.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various enzymes and proteins involved in the growth and survival of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the activity of various kinases, which play a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound has the ability to induce apoptosis in cancer cells by activating various pro-apoptotic proteins. Additionally, it has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, this compound has also been shown to have antimicrobial properties, with studies demonstrating its effectiveness against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its potential as an anticancer and antimicrobial agent. It has shown promising results in various studies, making it an important area of research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells, leading to various adverse effects.
Direcciones Futuras
There are various future directions for the research of N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the significant areas of research is its potential as an anticancer agent. Further studies are needed to understand the exact mechanism of action of this compound and its potential toxicity. Additionally, more research is needed to explore the potential of this compound as an antimicrobial agent and its effectiveness against various bacterial and fungal strains. Furthermore, there is a need for more studies to investigate the potential of this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a triazole-based compound that has shown promising results in various scientific studies. It has the potential to be an effective anticancer and antimicrobial agent and has also been studied for its potential in treating neurological disorders. However, more research is needed to understand the exact mechanism of action of this compound and its potential toxicity. Overall, this compound is an important area of research that has the potential to make significant contributions to the field of scientific research.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various areas such as cancer research, infectious diseases, and neurological disorders. One of the significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has also shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains. Moreover, it has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c16-10-4-6-11(7-5-10)18-13(22)9-23-15-19-14(20-21-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBQWIQQPKAJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B4413219.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4413222.png)
![N-(3-fluorophenyl)-N'-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4413225.png)


![3-[(1-benzoyl-4-piperidinyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413245.png)
![N-cyclopropyl-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4413251.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4413255.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4413273.png)

![2-{2-bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4413277.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4413301.png)